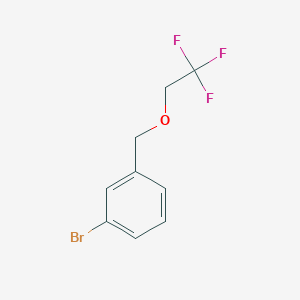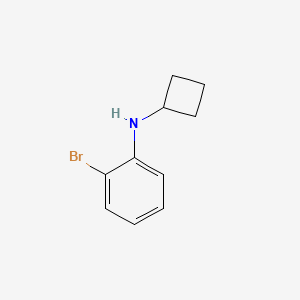
2-bromo-N-cyclobutylaniline
説明
2-bromo-N-cyclobutylaniline is an organic compound . It has a molecular weight of 262.58 and its IUPAC name is 2-bromo-N-cyclobutylaniline hydrochloride . The molecule contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 secondary amine (aromatic) .
Molecular Structure Analysis
The InChI code for 2-bromo-N-cyclobutylaniline is1S/C10H12BrN.ClH/c11-9-6-1-2-7-10 (9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H . This indicates the presence of a bromine atom attached to a cyclobutyl group and an aniline group . Physical And Chemical Properties Analysis
2-bromo-N-cyclobutylaniline is a powder and it is stored at room temperature .科学的研究の応用
Ellipticine-Derived Polymer-Conjugated Auger Electron Emitter
- Application : A polymer system for delivering iodine-containing biologically active intercalators, which are potent DNA intercalators and can penetrate cell nuclei, retaining chemotherapeutic antiproliferative properties. This system is designed to minimize radiation burden on healthy tissues (Sedláček et al., 2011).
Herbicide Resistance in Transgenic Plants
- Application : The bxn gene from Klebsiella ozaenae, which encodes a nitrilase converting bromoxynil to its primary metabolite, was used to confer resistance to bromoxynil in transgenic tobacco plants. This gene was placed under control of a light-regulated tissue-specific promoter (Stalker et al., 1988).
Synthesis and Carbonic Anhydrase Inhibitory Effects of Dimethoxybromophenol Derivatives
- Application : Bromophenol derivatives incorporating cyclopropane moieties were synthesized and tested as inhibitors of the carbonic anhydrase enzyme. These derivatives exhibited excellent inhibitory effects, showing potential for therapeutic use (Boztaş et al., 2015).
Synthesis of Novel Heterocyclic Compounds with Expected Antibacterial Activities
- Application : 4-(4-bromophenyl)-4-oxobut-2-enoic acid was utilized as a key material for synthesizing a novel series of heterocyclic compounds with potential antibacterial activities. The compounds were prepared under Aza–Michael addition conditions (El-Hashash et al., 2015).
Synthesis of 3-Substituted Indoles
- Application : A process involving the reaction of 2-bromoanilines with methyl vinyl ketone and ethyl acrylate to produce vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles (Kasahara et al., 1986).
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization
- Application : A process for the synthesis of various heterocycles like indoles, carbazoles, acridines, and dibenzazepines from a common precursor using palladium-catalyzed condensation and selective intramolecular transformations (Tsvelikhovsky & Buchwald, 2010).
Safety And Hazards
The safety information for 2-bromo-N-cyclobutylaniline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
2-bromo-N-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFPNYCXEMRSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclobutylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



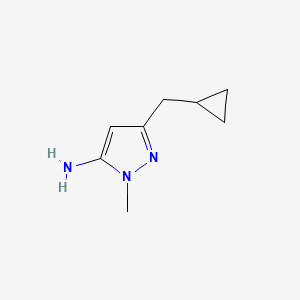
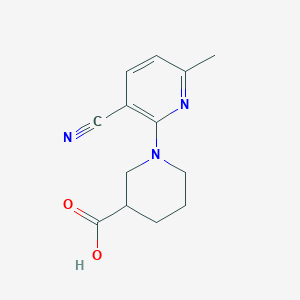
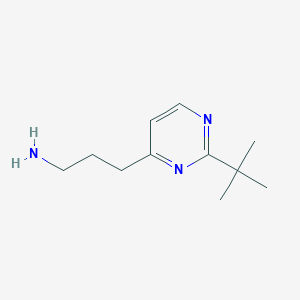
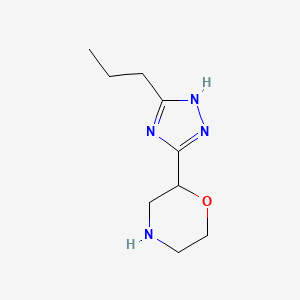
![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)

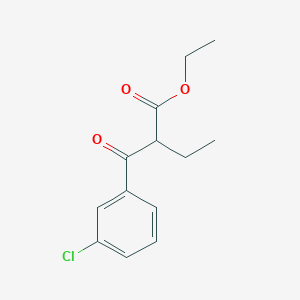
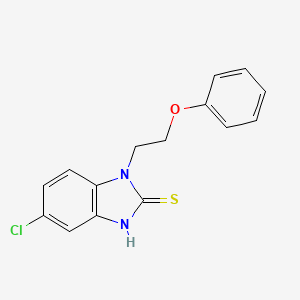
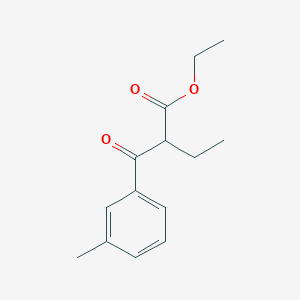
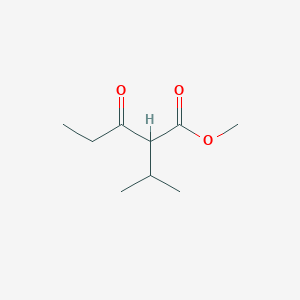
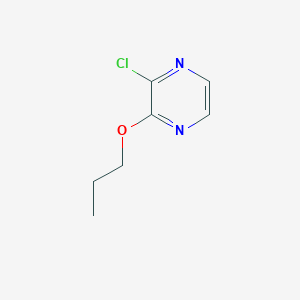
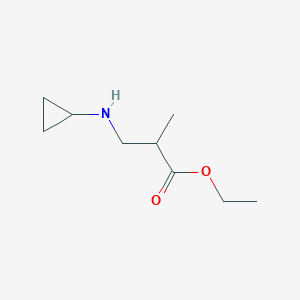
![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)
